![molecular formula C14H11ClN4S B2640782 2-Chloro-5-pyrido[3,4-d]pyrimidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2379994-23-5](/img/structure/B2640782.png)
2-Chloro-5-pyrido[3,4-d]pyrimidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine
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Overview
Description
The compound “2-Chloro-5-pyrido[3,4-d]pyrimidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine” is a pyrido[3,4-d]pyrimidine analogue . Pyrido[3,4-d]pyrimidines are known to have various biological activities and are used in several therapeutic targets .
Synthesis Analysis
The synthesis of this compound involves the introduction of ethylene glycol. The sodium salt of ethylene glycol, prepared by treating dry ethylene glycol with NaH, was added dropwise to a solution of the compound at 0 °C .Molecular Structure Analysis
The molecular structure of this compound is part of the pyrido[3,4-d]pyrimidines class. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .properties
IUPAC Name |
2-chloro-5-pyrido[3,4-d]pyrimidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-13-5-9-7-19(4-2-12(9)20-13)14-10-1-3-16-6-11(10)17-8-18-14/h1,3,5-6,8H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAZGSCLRKXHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-{pyrido[3,4-d]pyrimidin-4-yl}-4H,5H,6H,7H-thieno[3,2-c]pyridine |
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